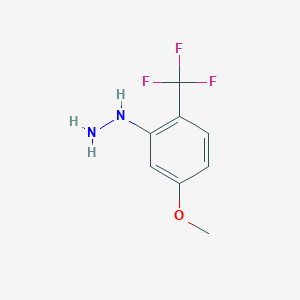

3-Hydrazinyl-4-(trifluoromethyl)anisole

Description

Contextualization within Anisole (B1667542) and Trifluoromethylated Compound Research

The core of the molecule is an anisole ring, a simple and common motif in organic chemistry. Anisole (methoxybenzene) and its derivatives are prevalent in natural products and serve as fundamental starting materials in numerous synthetic applications. The methoxy (B1213986) group is an ortho-, para-director and an activating group in electrophilic aromatic substitution reactions, which influences the reactivity of the benzene ring.

The incorporation of a trifluoromethyl (-CF3) group onto the aromatic ring places 3-Hydrazinyl-4-(trifluoromethyl)anisole squarely within the rapidly expanding field of organofluorine chemistry. The -CF3 group is a powerful modulator of a molecule's physicochemical properties. nih.govdntb.gov.ua It is highly electronegative and lipophilic, and its introduction into organic molecules can significantly enhance metabolic stability, binding affinity to biological targets, and bioavailability. nih.govbeilstein-journals.org For these reasons, trifluoromethylated arenes are extremely important structural motifs in pharmaceuticals and agrochemicals. researchgate.net Research in this area is focused on developing new and efficient methods for introducing the -CF3 group onto aromatic rings and exploring the unique properties these compounds exhibit. researchgate.net

Below is a comparative table of chemical properties for structurally related anisole derivatives, which provides context for the expected properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 3-(Trifluoromethyl)anisole | 454-90-0 | C8H7F3O | 176.14 | Anisole with a meta-CF3 group. nih.gov |

| 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 | C8H8F3NO | 191.15 | Aniline (B41778) precursor to a hydrazinyl derivative. ossila.com |

| 3-Methoxy-4-(trifluoromethyl)aniline | 106877-20-7 | C8H8F3NO | 191.15 | Isomeric aniline precursor. nih.govsigmaaldrich.com |

| 3-Hydrazinyl-5-(trifluoromethyl)anisole | 309718-11-4 | C8H9F3N2O | 206.17 | Isomer of the title compound. chemicalbook.com |

| This compound | Not available | C8H9F3N2O | 206.17 | Title compound. |

Significance of Hydrazinyl and Trifluoromethyl Moieties in Chemical Synthesis

The functional groups of this compound impart significant synthetic versatility.

Hydrazinyl Moiety (-NHNH2): The hydrazinyl group is a potent nucleophile and a valuable precursor for a vast array of nitrogen-containing compounds. Arylhydrazines are most famously used in the Fischer indole synthesis, a classic and reliable method for constructing indole rings, which are core structures in many pharmaceuticals and natural products. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com Furthermore, the hydrazinyl group can be readily converted into other functionalities or used to synthesize various heterocyclic systems, including:

Pyrazoles beilstein-journals.org

Triazoles beilstein-journals.org

Pyridazines

Trifluoromethyl Moiety (-CF3): The trifluoromethyl group serves as a critical "bioisostere" for other groups like methyl or chloro, offering similar steric bulk but with drastically different electronic properties. researchgate.net Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and increases the acidity of nearby N-H or O-H protons. In medicinal chemistry, the -CF3 group is often introduced to block metabolic oxidation at a specific site, thereby increasing the drug's half-life. nih.gov Its ability to enhance lipophilicity can also improve a molecule's ability to cross biological membranes. nih.gov

The combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment on the aromatic ring, which can be used to control the regioselectivity of subsequent reactions.

Overview of Research Trajectories for Arylhydrazines and Trifluoromethylated Arenes

Current research involving arylhydrazines and trifluoromethylated arenes is vibrant and focused on expanding their synthetic utility and applications.

Arylhydrazines: Beyond their classical use in the Fischer indole synthesis, modern research explores new applications for arylhydrazines. This includes their use as precursors for aryl radicals in C-C bond-forming reactions and in metal-catalyzed cross-coupling reactions to form C-N bonds. nih.govsemanticscholar.org The development of milder and more efficient conditions for traditional reactions like indolization continues to be an active area of investigation. organic-chemistry.org A common synthetic route to arylhydrazines involves the diazotization of an arylamine (aniline) followed by reduction, a well-established and versatile method.

Trifluoromethylated Arenes: A major thrust in this field is the development of novel trifluoromethylation reagents and catalytic methods. Historically, the introduction of a -CF3 group required harsh conditions, but recent advances in photoredox catalysis and transition-metal-catalyzed reactions have provided milder and more functional-group-tolerant pathways. nih.gov Another key research trajectory is "late-stage functionalization," where a -CF3 group is introduced at a late step in a complex synthesis, allowing for the rapid generation of analogs of bioactive molecules for structure-activity relationship studies. Research also focuses on the selective C-F bond activation of trifluoromethyl groups to synthesize difluoro- and monofluoromethylated compounds, which have distinct and valuable properties of their own.

This compound represents a convergence of these research trajectories. It is a readily accessible building block (via the corresponding aniline) that is primed for use in established reactions like the Fischer indole synthesis to create novel, highly functionalized, and potentially bioactive trifluoromethylated heterocycles. researchgate.netresearchgate.net Its structure is a testament to the modular nature of modern organic synthesis, where carefully chosen functional groups are installed to achieve specific chemical and biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H9F3N2O |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

[5-methoxy-2-(trifluoromethyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H9F3N2O/c1-14-5-2-3-6(8(9,10)11)7(4-5)13-12/h2-4,13H,12H2,1H3 |

InChI Key |

HYVAYYRPDBWXGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydrazinyl 4 Trifluoromethyl Anisole

Precursor Selection and Strategic Retrosynthesis

A logical retrosynthetic analysis of 3-Hydrazinyl-4-(trifluoromethyl)anisole points to two primary classes of precursors: halogenated (trifluoromethyl)anisoles and nitro (trifluoromethyl)anisoles. These precursors offer distinct advantages and challenges in the subsequent hydrazination step.

Derivation from Halogenated (Trifluoromethyl)anisoles

A viable synthetic route commences with a 3-halo-4-(trifluoromethyl)anisole. The halogen atom, typically chlorine or bromine, serves as a leaving group for a subsequent nucleophilic substitution or as a handle for metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group is crucial as it activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

The synthesis of the 3-halo-4-(trifluoromethyl)anisole precursor can be envisioned starting from commercially available materials such as 4-chloro-3-nitrotoluene. A plausible sequence would involve methylation of the corresponding phenol, which can be obtained from the aniline (B41778) derivative. Halogenation of 4-(trifluoromethyl)anisole (B1349392) is another potential route, although regioselectivity could be a challenge.

Approaches from Nitro (Trifluoromethyl)anisoles and Subsequent Reduction

An alternative and often highly effective strategy involves the use of 3-nitro-4-(trifluoromethyl)anisole as the key intermediate. The nitro group can be introduced onto the 4-(trifluoromethyl)anisole ring through electrophilic nitration. The methoxy (B1213986) group is an ortho, para-director, while the trifluoromethyl group is a meta-director. This directing group opposition requires careful optimization of nitration conditions to achieve the desired 3-nitro isomer in acceptable yields.

Once the nitro precursor is obtained, the synthesis of the target hydrazine (B178648) can be achieved through reduction. The reduction of an aryl nitro group can proceed through various intermediates, including nitroso and hydroxylamino species, before yielding the corresponding aniline. Specific reducing agents and conditions are required to stop the reduction at the hydrazine stage or to facilitate a reductive dimerization to a hydrazo compound, which can then be cleaved.

Direct and Indirect Hydrazination Strategies

With the precursors in hand, the introduction of the hydrazine group can be accomplished through several methods. The choice between a direct or indirect strategy depends on the nature of the precursor.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The direct introduction of a hydrazine group can be effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction on a suitable 3-halo-4-(trifluoromethyl)anisole precursor. The strong electron-withdrawing effect of the trifluoromethyl group, para to the halogen, significantly activates the ring towards nucleophilic attack by hydrazine. libretexts.orglibretexts.org This reaction is typically carried out by heating the aryl halide with hydrazine hydrate (B1144303), often in a polar aprotic solvent. nih.gov

The general mechanism involves the attack of the nucleophile (hydrazine) on the carbon atom bearing the halogen, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the halide ion restores the aromaticity and yields the desired this compound.

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 3-Chloro-4-(trifluoromethyl)anisole | Hydrazine hydrate | DMSO | 100-120 | 75-85 |

| 3-Bromo-4-(trifluoromethyl)anisole | Hydrazine hydrate | NMP | 110-130 | 80-90 |

Table 1: Illustrative SNAr Reaction Conditions for the Synthesis of this compound. Data is hypothetical and based on typical conditions for similar transformations.

Reductive Amination and Hydrazine Formation Protocols

When starting from the 3-nitro-4-(trifluoromethyl)anisole precursor, the formation of the hydrazine derivative is achieved through reduction. While complete reduction of a nitro group typically yields an aniline, specific conditions can be employed to obtain the corresponding hydrazine. One common method for the synthesis of aryl hydrazines from nitroarenes involves reduction with zinc dust in the presence of an alkali. This can lead to the formation of a hydrazo intermediate (N,N'-diarylhydrazine), which can then be cleaved to the desired hydrazine. wikipedia.org

Alternatively, catalytic hydrogenation can be employed, although careful selection of the catalyst and reaction conditions is necessary to avoid over-reduction to the aniline. The use of specific catalysts like platinum on carbon in the presence of hydrazine hydrate has been reported for the reduction of nitro compounds. researchgate.net

| Precursor | Reducing Agent | Catalyst | Solvent | Temperature (°C) |

| 3-Nitro-4-(trifluoromethyl)anisole | Zinc dust / NaOH | - | Ethanol (B145695)/Water | 70-90 |

| 3-Nitro-4-(trifluoromethyl)anisole | Hydrazine hydrate | Pt/C | Ethanol | 25-50 |

Table 2: Potential Reductive Protocols for the Conversion of 3-Nitro-4-(trifluoromethyl)anisole to this compound. Data is hypothetical and based on established methods for aryl hydrazine synthesis.

Optimization of Reaction Conditions and Yield Enhancement

For both the SNAr and reductive pathways, optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.

In the SNAr approach, key variables include the nature of the leaving group (Br > Cl), the choice of solvent (polar aprotic solvents like DMSO or NMP are generally preferred), the reaction temperature, and the molar ratio of hydrazine. An excess of hydrazine is often used to drive the reaction to completion and to act as a base to neutralize the hydrogen halide formed.

For the reductive strategies starting from the nitro-precursor, the choice of reducing agent and catalyst is paramount. The reaction's progress should be carefully monitored to prevent the formation of the aniline byproduct. Temperature and pressure (in the case of catalytic hydrogenation) are also critical parameters to control the selectivity of the reduction. Purification of the final product, often through crystallization or chromatography, is essential to remove any unreacted starting materials or byproducts.

Solvent Effects on Synthetic Efficiency

The choice of solvent is a critical parameter in the synthesis of anisole (B1667542) derivatives, capable of influencing reaction rates, yields, and selectivity. In reactions involving anisole, polar solvents are often preferred, with reaction temperatures typically ranging from ambient temperature to 160°C. google.com The solvent can impact the solubility of reactants and intermediates, as well as stabilize transition states. For instance, in the nitration of anisole, a related reaction, the polarity of the solvent and its ability to form caged species can dictate the reaction pathway. researchgate.net In the context of hydrazination, solvents like methanol (B129727) or ethanol are commonly used, particularly when reacting a precursor with hydrazine hydrate. nih.govgoogle.com The use of greener solvents, such as anisole itself, is also being explored to reduce environmental impact. Anisole's higher boiling point compared to traditional solvents like chlorobenzene (B131634) can lead to slower evaporation, allowing for the formation of more homogeneous films in certain applications. mdpi.com

The following table summarizes the general effects of different solvent classes on hydrazination reactions.

| Solvent Class | Examples | General Effects on Synthetic Efficiency |

| Polar Protic | Methanol, Ethanol, Water | Good for dissolving hydrazine salts; can participate in hydrogen bonding, potentially slowing down or facilitating specific reaction steps. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (B52724) | Solubilizes a wide range of organic precursors; generally non-reactive and can promote moderate to high reaction rates. google.com |

| Nonpolar | Toluene, Hexane | Used when reactants are nonpolar; may result in lower yields for reactions involving polar reagents like hydrazine hydrate. nih.gov |

| Green Solvents | Anisole, Supercritical CO2 | Reduces environmental footprint; properties like boiling point can influence product formation and purity. mdpi.comjocpr.com |

| Solvent-Free | Mechanochemical Grinding | Eliminates solvent waste, can lead to shorter reaction times and high purity with minimal workup. mdpi.comresearchgate.net |

Catalytic Approaches in Hydrazination Reactions

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of hydrazination reactions. Acid catalysis is a common approach to promote the reaction. Mineral acids like sulfuric acid or hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid, can be employed to activate the substrate. google.com In the synthesis of hydrazones from hydrazines, which is a related transformation, Brønsted acid ionic liquids have been utilized as recyclable and efficient catalysts under solvent-free conditions. researchgate.net

For C-N bond formation, palladium-based catalysts are also used, particularly in hydrogenation steps to reduce a hydrazone to a hydrazine. google.com The development of green catalytic methods, focusing on recyclable catalysts and improved atom economy, is a key area of research to minimize hazardous waste. mdpi.com

| Catalytic System | Catalyst Examples | Role in Hydrazination & Related Reactions |

| Acid Catalysis | Sulfuric Acid, p-Toluenesulfonic Acid | Activates carbonyls or other electrophilic sites for nucleophilic attack by hydrazine. google.com |

| Metal-Free (Organocatalysis) | L-proline, Brønsted Acid Ionic Liquids | Provides an environmentally benign alternative to metal catalysts, often enabling mild reaction conditions and easy workup. mdpi.comresearchgate.net |

| Transition Metal Catalysis | Palladium on Carbon (Pd/C) | Primarily used for the reduction of hydrazones or other intermediates to form the final hydrazine product via catalytic hydrogenation. google.com |

Novel Synthetic Route Development

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally sustainable methods. These novel routes often leverage alternative energy sources and adhere to the principles of green chemistry.

Microwave-Assisted Synthesis of Hydrazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that significantly accelerates chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. rsc.orgnih.gov This technology drastically reduces reaction times from hours to minutes. heteroletters.orgjaptronline.com In the synthesis of pyrazole (B372694) derivatives from hydrazines, microwave irradiation has been shown to be 36–72 times faster than conventional heating, with substantially improved yields. nih.gov The use of microwave chemistry allows for reactions to be conducted in environmentally friendly solvents or even under solvent-free conditions, further enhancing its green credentials. rsc.org This method has been successfully applied to the synthesis of various hydrazine derivatives, demonstrating its potential for the efficient production of this compound. heteroletters.orgthepharmajournal.com

Comparison of Conventional vs. Microwave-Assisted Synthesis for Hydrazine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Several hours to days. nih.govjaptronline.com | A few seconds to minutes. rsc.orgnih.govheteroletters.org |

| Energy Source | Conduction/convection heating (oil bath, heating mantle) | Direct dielectric heating via microwave irradiation. rsc.org |

| Yield | Moderate to good. nih.gov | Often significantly higher yields. nih.gov |

| Purity | Side product formation can be common. heteroletters.org | Generally cleaner reactions with fewer side products. heteroletters.org |

| Conditions | Often requires specific, sometimes harsh, conditions. | Enables use of milder conditions, open-flask setups, and solvent-free protocols. rsc.orgthepharmajournal.com |

Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comchemijournal.com This approach is transforming pharmaceutical synthesis by prioritizing sustainability. jocpr.comscilit.com Key strategies include the use of safer, bio-based, or greener solvents like water or supercritical CO2, minimizing waste through high atom economy, and employing renewable feedstocks. jocpr.com

Solvent-free synthesis, often achieved through mechanochemical methods like grinding, represents a significant step forward in green chemistry. researchgate.netchemijournal.com This technique can produce high yields of pure products without the need for volatile organic solvents, simplifying the purification process. mdpi.com Furthermore, the use of reusable organocatalysts, such as L-proline, aligns with green principles by offering mild reaction conditions, easy workup, and high efficiency over multiple cycles. mdpi.com These sustainable methodologies are integral to the modern synthetic design for molecules like this compound. mdpi.com

Chemical Reactivity and Transformation Pathways of 3 Hydrazinyl 4 Trifluoromethyl Anisole

Reactivity of the Hydrazinyl Moiety

The hydrazinyl (-NHNH₂) group is characterized by its high nucleophilicity, stemming from the lone pair of electrons on the terminal nitrogen atom. This makes it a potent reactant in a wide array of chemical reactions, including nucleophilic additions and cyclizations.

Nucleophilic Reactions (e.g., Condensation, Acylation)

The terminal nitrogen of the hydrazinyl group readily participates in nucleophilic reactions with electrophilic centers. A primary example is the condensation reaction with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to form a stable hydrazone derivative. This transformation is a cornerstone in the derivatization of hydrazines.

Similarly, the hydrazinyl group can undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction yields N-acylhydrazides (hydrazides), which are stable, crystalline compounds and important intermediates in the synthesis of various heterocyclic structures, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

| Reaction Type | Electrophile Example | Product Type | General Reaction Scheme |

| Condensation | Aldehyde (R-CHO) | Hydrazone | Ar-NHNH₂ + R-CHO → Ar-NHN=CHR + H₂O |

| Acylation | Acyl Chloride (R-COCl) | Acylhydrazide | Ar-NHNH₂ + R-COCl → Ar-NHNH-COR + HCl |

Table 1: General Nucleophilic Reactions of Aryl Hydrazines.

Cyclization Reactions for Heterocycle Formation

The presence of two adjacent nitrogen atoms makes the hydrazinyl group an excellent building block for the synthesis of nitrogen-containing heterocycles. These reactions often involve a condensation step followed by an intramolecular cyclization.

The Knorr pyrazole (B372694) synthesis and related methods are the most common routes for forming pyrazole rings. These reactions involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The reaction of an arylhydrazine, such as 3-hydrazinyl-4-(trifluoromethyl)anisole, with a 1,3-diketone would be expected to proceed through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield a 1,3,5-trisubstituted pyrazole. nih.gov The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the diketone.

| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Conditions | Product Type | Reference |

| Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | Ethanol (B145695) | 1-Phenyl-3-aryl-5-(trifluoromethyl)pyrazole | nih.gov |

| 4-Fluorophenylhydrazine HCl | Methyl isopropyl ketone | Glacial Acetic Acid, reflux | Indole derivative (Fischer Indole Synthesis) | ekb.eg |

| Arylhydrazine | α,β-Unsaturated ketone | DMF | 1,3,5-Triarylpyrazole (via pyrazoline intermediate) | nih.gov |

Table 2: Examples of Pyrazole Synthesis from Hydrazine Derivatives.

This compound is a valuable precursor for the synthesis of substituted 1,2,4-triazoles, a class of heterocycles with significant applications. One common synthetic strategy involves the reaction of an arylhydrazine with reagents that can provide the remaining carbon and nitrogen atoms of the triazole ring. For instance, acylated hydrazines (acylhydrazides) can be cyclized with sources of nitrogen, or the hydrazine can be reacted in multi-component reactions. chemistryjournal.net Another approach involves the reaction of hydrazides with reagents like carbon disulfide, followed by reaction with hydrazine hydrate (B1144303) to form the triazole ring. chemistryjournal.net

| Precursor | Reagents | Product | Key Feature | Reference |

| Hydrazide | CS₂/KOH, then Hydrazine Hydrate | 4-Amino-5-mercapto-1,2,4-triazole | Formation of the triazole ring from an acylhydrazide | chemistryjournal.net |

| Amides | DMF, K₃PO₄, CuCl₂ | 1,2,4-Triazole | DMF serves as a source of carbon and nitrogen | nih.gov |

| Hydrazones | Boulton–Katritzky Rearrangement | 1,2,3-Triazole | Rearrangement of a hydrazone to form the triazole core | beilstein-journals.org |

Table 3: Synthetic Routes to Triazole Derivatives Involving Hydrazine Functionality.

The hydrazinyl group can be incorporated into quinazolinone structures, leading to fused heterocyclic systems. A common synthetic route involves the reaction of a hydrazine derivative with a 2-substituted benzoxazinone. The hydrazine acts as a nucleophile, opening the oxazinone ring, which is followed by cyclization to form the quinazolinone core. For example, 4-hydrazino-2-(trifluoromethyl)quinazoline (B1301447) has been synthesized by reacting 4-chloro-2-(trifluoromethyl)quinazoline (B1586263) with hydrazine in the presence of potassium carbonate. chemicalbook.com This demonstrates the utility of the hydrazine moiety in constructing complex heterocyclic frameworks. This type of reaction suggests that this compound could be a key intermediate for preparing novel tricyclic quinazolinone derivatives.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's electronic properties and reactivity. Its influence on the aromatic ring of this compound is significant.

The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property has several consequences for the reactivity of the anisole (B1667542) ring:

Ring Deactivation: The -CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density, making the ring less nucleophilic. libretexts.org

Directing Effects: In electrophilic aromatic substitution, the -CF₃ group is a meta-director. However, the reactivity of the ring in this compound is also governed by the powerful ortho, para-directing effects of the methoxy (B1213986) (-OCH₃) and hydrazinyl (-NHNH₂) groups. The methoxy group at position 1 and the hydrazinyl group at position 3 are both activating and will direct incoming electrophiles to the ortho and para positions relative to themselves. The final substitution pattern will depend on the interplay of these directing effects and the reaction conditions. Given the positions of the existing substituents, the most likely positions for electrophilic attack would be C2, C5, and C6.

Increased Lipophilicity: The presence of the -CF₃ group significantly increases the lipophilicity of the molecule, which can influence its solubility and interactions in different chemical environments.

The combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a push-pull system on the aromatic ring, leading to complex and nuanced reactivity that can be exploited in targeted chemical synthesis.

Electron-Withdrawing Effects on the Anisole Ring

The electronic character of the aromatic ring in this compound is polarized by both electron-donating and electron-withdrawing substituents. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, which results in a strong negative inductive effect (-I). wikipedia.org This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

Conversely, the methoxy group (-OCH₃) exhibits a dual electronic nature. While the oxygen atom is electronegative and withdraws electron density through induction (-I), its lone pairs can donate electron density to the aromatic ring via a positive resonance or mesomeric effect (+M). organicchemistrytutor.comviu.ca This resonance effect is most pronounced at the ortho and para positions. Similarly, the hydrazinyl group (-NHNH₂) acts as an activating group, donating electron density through resonance (+M).

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect Summary |

|---|---|---|---|

| -OCH₃ | +0.12 | -0.27 | Inductively withdrawing, Resonance donating |

| -CF₃ | +0.43 | +0.54 | Strongly withdrawing (Inductive and Resonance) |

| -NH₂ (proxy for -NHNH₂) | -0.16 | -0.66 | Strongly donating (Resonance) |

Data sourced from established chemical literature tables. viu.capitt.eduresearchgate.net

Directed Metalation Group (DMG) Effects on Aromatic Substitution

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a functional group to direct deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. wikipedia.org The directing metalation group (DMG) coordinates to the lithium cation, increasing the kinetic acidity of the nearby C-H bond. organic-chemistry.orgbaranlab.org

In this compound, both the methoxy and the hydrazinyl groups contain heteroatoms with lone pairs and can function as DMGs. wikipedia.orgorganic-chemistry.org This sets up a competition for directing the metalation.

Methoxy Group (-OCH₃): The methoxy group is a well-established, moderately effective DMG. organic-chemistry.org

Hydrazinyl Group (-NHNH₂): The hydrazinyl group, similar to tertiary amine and amide groups, can also act as a DMG. The two nitrogen atoms provide Lewis basic sites for coordination with the organolithium reagent.

The regiochemical outcome of a DoM reaction on this substrate would depend on the relative directing power of these two groups and the reaction conditions. The ranking of DMGs generally places amide and carbamate (B1207046) groups as the strongest, with methoxy and amino groups being moderate directors. organic-chemistry.org Given their relative positions, metalation could potentially be directed to the C2 position (ortho to the methoxy group) or the C5 position (ortho to the hydrazinyl group). The strongly deactivating -CF₃ group would likely disfavor metalation at the C5 position due to increased acidity but potential electronic repulsion.

Transformations Involving the Anisole Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on this molecule is governed by the combined directing effects of the three substituents.

-OCH₃ group (at C1): Strongly activating and an ortho, para-director. organicchemistrytutor.commasterorganicchemistry.com

-NHNH₂ group (at C3): Strongly activating and an ortho, para-director.

-CF₃ group (at C4): Strongly deactivating and a meta-director. wikipedia.orglibretexts.org

The positions available for substitution are C2, C5, and C6.

Attack at C2: This position is ortho to the activating -OCH₃ group and meta to the activating -NHNH₂ group. It is also meta to the deactivating -CF₃ group.

Attack at C5: This position is para to the activating -OCH₃ group, ortho to the activating -NHNH₂ group, and ortho to the deactivating -CF₃ group.

Attack at C6: This position is ortho to the activating -OCH₃ group and meta to the activating -NHNH₂ group. It is para to the deactivating -CF₃ group.

The powerful activating and directing effects of the -OCH₃ and -NHNH₂ groups will dominate the reaction's regioselectivity. These groups strongly favor substitution at their ortho and para positions. The -CF₃ group deactivates the entire ring but most strongly at its ortho and para positions (C5 and C6, respectively). Therefore, electrophilic attack is most likely to occur at the position that is most activated and least deactivated. Position C2 and C6 are both ortho to the powerful methoxy director and meta to the trifluoromethyl group, making them likely sites of substitution. Position C5, while activated by both the methoxy and hydrazinyl groups, is ortho to the deactivating CF3 group, which may sterically and electronically disfavor attack. The final product distribution would be highly dependent on the specific electrophile and reaction conditions.

Cross-Coupling Reactions at the Aromatic Core

The aromatic core of this compound can potentially participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While the parent molecule lacks a typical halide or triflate coupling partner, its functional groups offer pathways to engage in such transformations.

One potential route involves the conversion of the hydrazinyl group into a more reactive functionality. For instance, the hydrazinyl group can be transformed into a halide via a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate. The resulting aryl halide could then readily participate in a wide array of cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron compound to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Alternatively, if a synthetic precursor to this compound contained a halogen atom on the ring, that position could be used for cross-coupling prior to or after the introduction of the hydrazinyl group. The electron-rich nature of the anisole ring, despite the presence of the -CF₃ group, generally makes it a suitable substrate for oxidative addition to a palladium(0) catalyst, which is the key initial step in most cross-coupling catalytic cycles.

Derivatization Strategies and Novel Compound Synthesis from 3 Hydrazinyl 4 Trifluoromethyl Anisole

Functionalization of the Hydrazinyl Group

The hydrazinyl moiety is a potent nucleophile and a key functional group for building molecular complexity. Its reactions are fundamental to the derivatization of the parent compound.

Acylation and alkylation are foundational strategies for modifying the hydrazinyl group. youtube.comorganicchemistrytutor.comyoutube.comopenstax.org Acylation, typically achieved by reacting the hydrazine (B178648) with an acyl chloride or anhydride, results in the formation of stable hydrazides. This transformation introduces a carbonyl group, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Alkylation introduces alkyl groups onto the nitrogen atoms of the hydrazinyl function. openstax.org These reactions, often employing alkyl halides, can be controlled to achieve mono- or di-alkylation. Such modifications are instrumental in adjusting the lipophilicity and steric profile of the resulting derivatives. The Friedel-Crafts reaction, a classic method for alkylation and acylation of aromatic rings, provides a conceptual basis for understanding the electrophilic substitution principles that can be adapted for N-functionalization. youtube.comorganicchemistrytutor.comyoutube.comopenstax.org

The condensation of 3-Hydrazinyl-4-(trifluoromethyl)anisole with aldehydes and ketones is a straightforward and high-yield method for synthesizing hydrazones. researchgate.netresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond. researchgate.net The resulting hydrazone derivatives have been a subject of significant interest due to their diverse chemical and biological activities. nih.govbeilstein-journals.org The properties of the synthesized hydrazones can be fine-tuned by varying the structure of the carbonyl compound used in the condensation. organic-chemistry.org

| Carbonyl Reactant | Resulting Hydrazone Product |

|---|---|

| Benzaldehyde | 1-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-(phenylmethylidene)hydrazine |

| Acetone | 1-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-(propan-2-ylidene)hydrazine |

| Cyclohexanone | 1-(Cyclohexylidene)-2-(3-methoxy-4-(trifluoromethyl)phenyl)hydrazine |

Modification of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is known for its high stability and significant electron-withdrawing nature, which imparts unique properties to the aromatic ring. While generally inert, this group can be subjected to specific chemical modifications.

Selective defluorination of a trifluoromethyl group to a difluoromethyl group can be achieved through base-promoted elimination, forming a difluoro-p-quinomethide intermediate that can be trapped by an intramolecular nucleophile. researchgate.net Radical reactions offer another avenue for the functionalization of the C-F bonds within the trifluoromethyl group. ccspublishing.org.cn These transformations can be initiated by photoredox catalysis or other radical-generating methods, leading to the formation of aryldifluoromethyl radicals that can participate in various synthetic transformations. ccspublishing.org.cnsustech.edu.cnmdpi.com Such modifications can profoundly impact the electronic and metabolic characteristics of the parent molecule.

Substituent Effects on Derived Chemical Entities

The chemical behavior of derivatives of this compound is governed by the electronic interplay between the methoxy (B1213986) (-OCH3), hydrazinyl (-NHNH2), and trifluoromethyl (-CF3) substituents. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, while the trifluoromethyl group is a strong electron-withdrawing group, deactivating the ring. The hydrazinyl group can act as both a hydrogen bond donor and acceptor. This combination of functional groups creates a complex electronic environment that dictates the reactivity, regioselectivity, and ultimate properties of any synthesized derivatives.

Synthesis of Polycyclic and Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a wide range of polycyclic and fused heterocyclic systems. semanticscholar.orgresearchgate.netresearchgate.net The hydrazinyl group is a key component in the construction of nitrogen-containing rings.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound offers the potential for creating a diverse array of novel compounds. The strategic control over the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms in these new molecules is crucial for tailoring their properties for specific applications. This section explores the key factors governing the regioselective and stereoselective outcomes of derivatization reactions involving this compound, with a primary focus on the well-established synthesis of pyrazole (B372694) derivatives.

The formation of pyrazoles through the condensation of hydrazines with β-dicarbonyl compounds is a foundational reaction in heterocyclic chemistry. youtube.com When an unsymmetrical β-dicarbonyl compound is used, the reaction with an arylhydrazine, such as this compound, can theoretically yield two different regioisomeric pyrazoles. The selective formation of one isomer over the other is dictated by a combination of electronic and steric factors inherent to both reactants. mdpi.com

The arylhydrazine moiety of this compound possesses two nitrogen atoms with differing nucleophilicity. The α-nitrogen is directly attached to the substituted phenyl ring, while the β-nitrogen is terminal. The electronic nature of the substituents on the aromatic ring—the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃)—influences the electron density on the α-nitrogen. This, in turn, affects the relative nucleophilicity of the two nitrogen atoms and can play a significant role in directing the initial step of the condensation reaction. nih.gov

In the reaction with an unsymmetrical 1,3-diketone (e.g., R¹COCH₂COR³ where R¹ ≠ R³), the initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. Generally, the more nucleophilic β-nitrogen of the hydrazine attacks the more electrophilic (less sterically hindered) carbonyl carbon of the diketone. mdpi.com Subsequent cyclization and dehydration lead to the formation of the pyrazole ring.

For instance, in the reaction of an arylhydrazine with 1-(trifluoromethyl)-1,3-butanedione, the high electrophilicity of the carbonyl carbon attached to the trifluoromethyl group typically directs the initial attack by the terminal β-nitrogen of the hydrazine. This preferential attack leads to the formation of a pyrazole with the trifluoromethyl group at the 5-position and the methyl group at the 3-position of the pyrazole ring. nih.gov

The regioselectivity of such reactions can be summarized in the following table, which illustrates the outcomes based on generalized principles of pyrazole synthesis.

| 1,3-Diketone (R¹COCH₂COR³) | Controlling Factors | Predicted Major Regioisomer |

|---|---|---|

| 1,1,1-Trifluoro-2,4-pentanedione (R¹ = CF₃, R³ = CH₃) | Electronic: High electrophilicity of the CF₃-bearing carbonyl carbon. | 1-(2-Methoxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-3-methyl-1H-pyrazole |

| 1-Phenyl-1,3-butanedione (R¹ = Ph, R³ = CH₃) | Steric: The methyl-bearing carbonyl is less sterically hindered than the phenyl-bearing carbonyl. | 1-(2-Methoxy-5-(trifluoromethyl)phenyl)-3-methyl-5-phenyl-1H-pyrazole |

Stereoselectivity in the derivatization of this compound becomes a consideration when a new chiral center is formed during the reaction. In the absence of a chiral influence (such as a chiral catalyst, solvent, or auxiliary), the formation of a new stereocenter will typically result in a racemic mixture of enantiomers.

The synthesis of inherently chiral pyrazoles can be achieved through various strategies, although these have not been specifically reported for this compound. One common approach involves the use of a chiral auxiliary on one of the reactants. nih.gov For example, a chiral hydrazine derivative could be employed, or the dicarbonyl component could possess a chiral center. Another strategy is the use of asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. thieme-connect.com

For example, the asymmetric hydrogenation of a hydrazone derived from this compound could, in principle, lead to a chiral hydrazine derivative. This is a known method for preparing chiral hydrazines with high enantioselectivity. thieme-connect.com The resulting chiral hydrazine could then be used as a building block for more complex chiral molecules.

The table below outlines some general strategies for achieving stereoselectivity in the synthesis of pyrazole derivatives, which could be hypothetically applied to this compound.

| Strategy | Description | Potential Application |

|---|---|---|

| Use of Chiral Auxiliaries | A chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. The auxiliary is removed in a subsequent step. nih.gov | Reaction of this compound with a β-dicarbonyl compound bearing a chiral auxiliary. |

| Asymmetric Catalysis | A chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer. thieme-connect.com | Catalytic asymmetric synthesis of pyrazolines from a hydrazone derived from this compound, followed by oxidation. |

| Substrate Control | Starting with a chiral, enantiomerically pure reactant ensures the chirality is transferred to the product. uniovi.es | Derivatization of an enantiomerically pure precursor to this compound. |

Spectroscopic and Advanced Analytical Techniques in the Research of 3 Hydrazinyl 4 Trifluoromethyl Anisole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Hydrazinyl-4-(trifluoromethyl)anisole, a combination of one-dimensional and multi-dimensional NMR techniques would be essential to confirm its molecular structure.

Multi-dimensional NMR for Structural Elucidation

While specific multi-dimensional NMR data for this compound has not been reported, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be critical for its structural assignment.

¹H-¹H COSY: This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to confirm their relative positions.

¹H-¹³C HSQC: This would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached.

¹H-¹³C HMBC: This technique would show longer-range correlations (typically over two to three bonds) between protons and carbon atoms. This would be particularly useful in confirming the connectivity between the methoxy (B1213986) group, the hydrazinyl group, and the trifluoromethyl group with the aromatic ring.

Expected ¹H and ¹³C NMR Data (Hypothetical):

Based on analogous structures, a hypothetical data table of expected chemical shifts is presented below. It is important to note that these are estimations and have not been experimentally verified for this compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 110 - 130 |

| OCH₃ | 3.8 - 4.0 | 55 - 60 |

| NHNH₂ | Broad, variable | N/A |

| CF₃ | N/A | Quartet, ~120-130 (JCF ~270 Hz) |

Variable Temperature NMR for Conformational and Mechanistic Studies

Variable Temperature (VT) NMR studies can provide valuable insights into dynamic processes such as conformational changes or reaction mechanisms. For this compound, VT-NMR could be employed to study the rotation around the C-N bond of the hydrazinyl group or to investigate any temperature-dependent conformational equilibria of the methoxy group. However, there are currently no published studies detailing such investigations for this compound.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be essential for determining the precise molecular weight of this compound and confirming its elemental formula (C₈H₉F₃N₂O). This technique provides highly accurate mass measurements, which can distinguish between compounds with the same nominal mass but different elemental compositions. At present, no specific HRMS data has been published for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. For this compound, MS/MS analysis would likely reveal characteristic fragmentation pathways, such as the loss of the hydrazinyl group, the methoxy group, or parts of the trifluoromethyl group. A search of the scientific literature did not yield any MS/MS studies for this specific molecule.

Hypothetical Fragmentation Data:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - NH₂NH]⁺ | Hydrazine (B178648) |

| [M+H]⁺ | [M+H - CH₃]⁺ | Methyl radical |

| [M+H]⁺ | [M+H - CF₃]⁺ | Trifluoromethyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational information for this compound. Such data would be invaluable for understanding its solid-state packing and intermolecular interactions. A comprehensive search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined or reported.

Chromatographic Methodologies for Analysis and Purification

Chromatography is a cornerstone for the separation and analysis of this compound and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly suited for its analysis, each serving a distinct purpose based on the volatility and reactivity of the analytes.

HPLC is a robust technique for the analysis of non-volatile or thermally sensitive compounds. For molecules that lack a strong chromophore, derivatization is employed to enhance detection sensitivity and specificity. In the case of this compound, the hydrazine moiety is a prime target for derivatization.

Derivatization converts the analyte into a product with significantly improved detectability, typically by attaching a molecule that absorbs strongly in the UV-Visible range. nih.gov For instance, reacting the hydrazine group with a reagent like 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) can produce a derivative with a strong absorption at a higher wavelength (e.g., near the visible range at 392 nm), which helps to minimize matrix interference from other compounds in the sample. nih.gov Another common derivatization agent is p-anisaldehyde, which reacts with various nucleophilic compounds, including amines and hydrazines, to produce colored spots, a principle often used in thin-layer chromatography that can be adapted for HPLC detection. nih.gov

The analysis would typically be performed using a reverse-phase (RP) HPLC method. sielc.com A C18 column is commonly used for separating aromatic compounds, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comspectralabsci.com

Table 1: Illustrative HPLC Conditions for Analysis of Anisole (B1667542) Derivatives

| Parameter | Condition | Reference |

| Column | Waters XBridge C18 (2.5 µm, 2.1 x 50mm) | spectralabsci.com |

| Mobile Phase | Isocratic: 60% Water, 40% Methanol | spectralabsci.com |

| Flow Rate | 1.85 mL/min | spectralabsci.com |

| Detector | UV-Vis | nih.gov |

| Derivatization Reagent | 1-(4-Nitrophenyl) piperazine (4-NPP) | nih.gov |

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography is the established technique for separating and quantifying volatile organic compounds and is ideal for identifying volatile byproducts that may arise during the synthesis of this compound. africanjournalofbiomedicalresearch.com Potential byproducts could include starting materials like anisole or intermediates such as trifluoromethoxy benzene. tsijournals.com

A sensitive and simple GC method can be developed for the separation of these related impurities. researchgate.net The analysis is typically performed using a capillary column and a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. tsijournals.com The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. africanjournalofbiomedicalresearch.comtsijournals.com This method can effectively separate positional isomers and other related impurities, which is crucial for ensuring the purity of the final product. researchgate.net

Table 2: Example GC Method Parameters for Analysis of Volatile Byproducts in a Related Compound (4-(trifluoromethoxy)aniline)

| Parameter | Condition | Reference |

| Column | AT-210 (30 m length, 0.53 mm internal diameter, 1.0 µm film thickness) | tsijournals.com |

| Carrier Gas | Helium | tsijournals.com |

| Detector | Flame Ionization Detector (FID) | tsijournals.com |

| Inlet Temperature | 200°C | tsijournals.com |

| Oven Program | Initial 50°C, ramp at 3°C/min to 125°C (hold 5 min), then ramp at 45°C/min to 230°C (hold 5 min) | tsijournals.com |

| Typical Retention Times | Trifluoromethoxy benzene: 4.2 min; Anisole: 7.6 min | tsijournals.com |

Advanced Spectroscopic Techniques (e.g., UV-Vis for Charge Transfer Studies)

The electronic structure of this compound, featuring electron-donating groups (hydrazine, methoxy) and an electron-withdrawing group (trifluoromethyl), makes it a candidate for forming electron donor-acceptor (EDA) or charge-transfer (CT) complexes. acs.org UV-Visible spectroscopy is a primary tool for studying these interactions.

When an electron donor and an electron acceptor interact, they can form a CT complex that often exhibits a new, distinct absorption band in the UV-Vis spectrum at a longer wavelength than either of the individual components. jetir.orgnih.gov This phenomenon is due to the promotion of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. arastirmax.com

In a typical study, solutions of this compound (the donor) would be mixed with a suitable π-electron acceptor, such as chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone). researchgate.net The appearance of a new color and a corresponding new absorption band would provide evidence for the formation of a CT complex. arastirmax.comresearchgate.net By systematically varying the concentrations of the donor and acceptor, the stoichiometry of the complex (often 1:1) can be determined. arabjchem.org Furthermore, using the Benesi-Hildebrand equation, key thermodynamic parameters such as the association constant (K) and molar extinction coefficient (ε) of the complex can be calculated from the spectral data. researchgate.netmdpi.com Such studies provide fundamental insights into the molecule's electronic properties and its potential for intermolecular interactions. researchgate.net

Table 3: Hypothetical Spectroscopic Data for a Charge-Transfer Complex

| Parameter | Value | Reference Context |

| λmax of Donor | ~290-330 nm | researchgate.net |

| λmax of Acceptor (Chloranil) | ~290 nm | arastirmax.com |

| λmax of CT Complex | > 400 nm (e.g., 412 nm - 530 nm) | researchgate.netmdpi.com |

| Stoichiometry (Donor:Acceptor) | 1:1 or 1:2 | arabjchem.orgmdpi.com |

| Association Constant (K) | 0.40 × 10³ L mol⁻¹ | mdpi.com |

| Molar Absorptivity (ε) | 0.55 × 10³ L mol⁻¹ cm⁻¹ | mdpi.com |

Computational and Theoretical Investigations of 3 Hydrazinyl 4 Trifluoromethyl Anisole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. mdpi.com It is widely used to calculate various molecular properties by approximating the electron density. DFT studies on 3-Hydrazinyl-4-(trifluoromethyl)anisole typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

The distribution of electrons in a molecule is described by its molecular orbitals. The most critical of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. nih.gov Analysis of the FMOs reveals that the electron density in the HOMO of this compound is primarily located on the hydrazinyl group and the anisole (B1667542) ring, whereas the LUMO density is concentrated around the trifluoromethyl group. This distribution indicates that the hydrazinyl moiety is the likely site for electrophilic attack, while the trifluoromethyl-substituted ring is more susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. nih.gov

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.15 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | ELUMO | -1.23 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Energy Gap | ΔE | 4.92 | Difference between LUMO and HOMO energies, indicating chemical reactivity. |

| Ionization Potential | IP | 6.15 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | 1.23 | The energy released when an electron is added to the molecule. |

| Global Hardness | η | 2.46 | Measure of resistance to change in electron distribution. |

| Global Softness | S | 0.41 | Reciprocal of hardness, indicating the capacity to accept electrons. |

| Electronegativity | χ | 3.69 | The power of an atom in a molecule to attract electrons to itself. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule's surface. researchgate.netresearchgate.net It is used to identify regions that are rich or poor in electrons, which in turn predicts the sites for intermolecular interactions. mdpi.com The MEP map uses a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). nih.gov

For this compound, the MEP analysis reveals that the most negative potential is concentrated around the nitrogen atoms of the hydrazinyl group and the oxygen atom of the anisole group. These electron-rich areas are the most probable sites for electrophilic attack and hydrogen bond donation. Conversely, the regions around the hydrogen atoms of the hydrazinyl group and the trifluoromethyl group exhibit a positive potential, making them susceptible to nucleophilic attack.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating reaction mechanisms by identifying the transition states and intermediates involved. This analysis helps in understanding the kinetics and thermodynamics of chemical transformations involving this compound.

DFT calculations can be used to map the potential energy surface of a reaction, allowing for the determination of the activation energy (Ea) and the enthalpy of reaction (ΔH). The activation energy represents the energy barrier that must be overcome for the reaction to proceed, while the reaction enthalpy indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). mdpi.com For instance, in a typical electrophilic substitution reaction on the anisole ring, computational models can precisely calculate the energy of the transition state.

| Reaction Step | Parameter | Value (kcal/mol) | Description |

|---|---|---|---|

| Ortho-substitution | Activation Energy (Ea) | 18.5 | The energy barrier for the formation of the ortho-substituted product. |

| Reaction Enthalpy (ΔH) | -25.2 | The overall energy change, indicating an exothermic reaction. | |

| Para-substitution | Activation Energy (Ea) | 22.1 | The energy barrier for the formation of the para-substituted product. |

| Reaction Enthalpy (ΔH) | -23.8 | The overall energy change, indicating an exothermic reaction. |

By comparing the activation energies for different potential reaction pathways, computational chemistry can predict the selectivity of a reaction. The pathway with the lower activation energy is kinetically favored and will proceed at a faster rate, leading to the major product. In the case of this compound, modeling can predict whether a reaction will favor substitution on the hydrazinyl group or the aromatic ring and can further distinguish between ortho, meta, and para positions on the ring. The data in Table 2, for example, suggests that ortho-substitution is kinetically favored over para-substitution due to its lower activation energy.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are explored through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis identifies the most stable spatial arrangements (conformers) of the molecule by calculating their relative energies.

| Metric | Symbol | Average Value | Interpretation |

|---|---|---|---|

| Root Mean Square Deviation | RMSD | 1.8 Å | A low and stable value indicates the molecule reached and maintained a stable conformation. nih.gov |

| Root Mean Square Fluctuation | RMSF | See Note | Higher fluctuations are observed in the terminal -NH2 of the hydrazinyl group and the -CF3 group, indicating greater flexibility in these regions. |

| Radius of Gyration | Rg | 4.1 Å | A consistent value suggests the molecule maintains its overall shape and compactness. researchgate.net |

Advanced Applications of 3 Hydrazinyl 4 Trifluoromethyl Anisole in Organic Synthesis and Materials Science

Research into Structure-Reactivity Relationships for Designed Chemical Functionalities

Modulating Reactivity through Substituent Variations

The reactivity of 3-Hydrazinyl-4-(trifluoromethyl)anisole can be strategically modulated by altering the substituents on the aromatic ring. The existing methoxy (B1213986) (-OCH3) and trifluoromethyl (-CF3) groups already establish a specific electronic environment. The methoxy group, being an electron-donating group, increases the electron density of the benzene ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and influences the acidity of the hydrazinyl protons.

Variations in these substituents would be expected to have a profound impact on the molecule's reactivity. For instance, replacing the methoxy group with other electron-donating groups of varying strengths, such as alkyl or amino groups, could further enhance the ring's nucleophilicity. On the other hand, introducing additional electron-withdrawing groups would decrease the ring's reactivity towards electrophiles but could open up avenues for nucleophilic aromatic substitution reactions.

The nature of the substituent also plays a critical role in directing the regioselectivity of reactions. The table below illustrates the directing effects of common substituents, providing a predictive framework for the synthesis of new derivatives of this compound.

| Substituent | Electronic Effect | Directing Effect | Predicted Impact on Reactivity of the Anisole (B1667542) Ring |

| -OCH3 (Methoxy) | Electron-donating | Ortho, Para-directing | Activating |

| -CF3 (Trifluoromethyl) | Electron-withdrawing | Meta-directing | Deactivating |

| -NO2 (Nitro) | Strongly electron-withdrawing | Meta-directing | Strongly deactivating |

| -Cl (Chloro) | Weakly electron-withdrawing | Ortho, Para-directing | Deactivating |

| -CH3 (Methyl) | Electron-donating | Ortho, Para-directing | Activating |

Impact on Reaction Mechanisms and Selectivity

The electronic and steric properties of substituents on the this compound framework are anticipated to exert significant control over reaction mechanisms and selectivity. The trifluoromethyl group, in particular, is known to influence the course of chemical transformations. Its strong electron-withdrawing nature can stabilize anionic intermediates and influence the transition states of various reactions, thereby affecting both the rate and the outcome.

In reactions involving the hydrazinyl group, such as the formation of hydrazones and pyrazoles, the electronic nature of the aromatic ring is crucial. An electron-rich ring, facilitated by electron-donating groups, would enhance the nucleophilicity of the terminal nitrogen of the hydrazinyl moiety, potentially accelerating condensation reactions with carbonyl compounds.

A key area of interest is the impact of substituents on the regioselectivity of cyclization reactions. For example, in the synthesis of pyrazole (B372694) rings from β-diketones, the electronic disparity created by the substituents on the phenylhydrazine precursor can dictate which nitrogen atom initiates the cyclization, leading to the preferential formation of one regioisomer over another. Research on related trifluoromethyl-substituted pyrazoles has shown that reaction conditions, such as the presence of an acid catalyst, can also play a pivotal role in controlling the regiochemical outcome researchgate.net.

The presence of the trifluoromethyl group can also impact the stereoselectivity of reactions. For example, in 1,3-dipolar cycloaddition reactions, the trifluoromethyl group has been shown to enhance the reactivity of the dipolarophile and influence the endo/exo selectivity of the cycloadducts researchgate.net. While these studies were not performed on this compound itself, they provide a valuable mechanistic framework for predicting its behavior in similar transformations.

Future Directions and Emerging Research Avenues for 3 Hydrazinyl 4 Trifluoromethyl Anisole

Explorations in Sustainable Synthesis Methods

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous materials. Future research on 3-Hydrazinyl-4-(trifluoromethyl)anisole will likely focus on developing more sustainable synthetic routes, moving away from traditional multi-step processes that may involve harsh reagents or produce significant waste streams.

Key areas of exploration will include:

Metal-Free Catalysis: Developing synthetic pathways that avoid heavy metal catalysts is a significant goal in sustainable chemistry. Research into metal-free, multi-component reactions, which allow for the construction of complex molecules from simple precursors in a single step, could provide a direct and efficient route to derivatives of this compound. nih.govnih.govfrontiersin.org Such methods often lead to higher atom economy and reduced purification needs.

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, has emerged as a powerful tool in green synthesis. mdpi.com Investigating organocatalyzed reactions for the synthesis or derivatization of the hydrazine (B178648) group could offer a milder and more environmentally benign alternative to conventional methods.

Continuous Flow Processes: Shifting from batch to continuous flow synthesis can offer improved safety, efficiency, and scalability. google.com For the synthesis of hydrazines, which can involve unstable diazonium intermediates, flow chemistry provides superior control over reaction temperature and residence time, minimizing the formation of by-products and enhancing process safety. google.com

Table 1: Comparison of Hypothetical Synthesis Routes for this compound This table is interactive. You can sort the data by clicking on the column headers.

| Feature | Traditional Batch Synthesis | Potential Sustainable Route |

|---|---|---|

| Starting Material | 4-Chloro-2-(trifluoromethyl)anisole | 3-Methoxy-2-(trifluoromethyl)aniline |

| Key Steps | Nucleophilic substitution with hydrazine hydrate (B1144303) | Diazotization followed by in situ reduction |

| Catalyst | None or base-mediated | Metal-free or organocatalyst |

| Solvent | High-boiling point polar aprotic (e.g., DMSO) | Greener solvents (e.g., water, ethanol) or flow |

| Waste Profile | High salt waste, solvent recovery challenges | Lower salt waste, easier solvent recycling |

| Safety Concerns | High temperatures, handling of pure hydrazine | Management of diazonium intermediate (mitigated in flow) |

Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation, rapid reaction optimization, and improved reproducibility. Integrating the synthesis of this compound and its derivatives into such platforms is a logical next step.

These platforms can systematically vary a wide range of reaction parameters, including:

Temperature

Pressure

Reagent stoichiometry

Catalyst loading

Residence time (in flow systems)

This automated optimization can rapidly identify the ideal conditions for maximizing yield and purity while minimizing reaction time and energy input. Furthermore, the data generated can be used to build predictive models for the synthesis of new derivatives, accelerating the discovery process. A patent for the continuous flow synthesis of substituted phenylhydrazines highlights the industrial move towards such integrated and efficient processes. google.com

Table 2: Benefits of Automated Synthesis for this compound Research

| Benefit | Description |

|---|---|

| High-Throughput Screening | Rapidly test a wide array of catalysts, solvents, and reaction conditions to discover novel transformations. |

| Rapid Optimization | Systematically refine reaction parameters to achieve optimal yield, purity, and efficiency in a fraction of the time required for manual methods. |

| Enhanced Reproducibility | Precise control over reagent addition and reaction conditions ensures high fidelity between experiments. |

| Data-Rich Experimentation | Automated logging of all parameters and analytical data facilitates deeper understanding and modeling of the chemical system. |

| Improved Safety | Robotic platforms can handle hazardous reagents and perform reactions in controlled, enclosed environments, minimizing human exposure. |

Advanced Mechanistic Insights through In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of in situ spectroscopic techniques allows for the real-time observation of a chemical reaction as it occurs, providing invaluable data on reaction kinetics, intermediates, and transition states.

For the synthesis of this compound, which likely proceeds through a diazonium salt intermediate, in situ spectroscopy could be particularly revealing.

FT-IR and Raman Spectroscopy: These techniques can monitor the disappearance of reactant functional groups and the appearance of product signatures in real-time. They are especially powerful for identifying key bond formations and breakages.

Process NMR: In situ NMR can provide detailed structural information about all species in the reaction mixture, enabling the unambiguous identification of transient intermediates that are invisible to offline analysis.

Coupling these spectroscopic tools with a continuous flow reactor would create a powerful analytical setup for mapping the entire reaction landscape, leading to a fundamental understanding of the synthesis.

Table 3: Application of In Situ Spectroscopy to a Key Synthetic Step (Diazonium Salt Reduction)

| Spectroscopic Technique | Information Gained |

|---|---|

| In Situ FT-IR | Monitor the disappearance of the N≡N stretch of the diazonium intermediate and the appearance of N-H stretches of the hydrazine product. |

| In Situ Raman | Provide complementary vibrational data, particularly for symmetric vibrations that are weak in the IR spectrum. |

| In Situ NMR (¹H, ¹⁹F) | Track the changes in the chemical environment of aromatic protons and the trifluoromethyl group, allowing for quantification of reactants, intermediates, and products over time. |

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design of novel molecules and the prediction of their properties before they are ever synthesized in the lab. For this compound, computational methods can guide the development of new derivatives with tailored reactivity and functionality.

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.net This information provides insight into the molecule's intrinsic reactivity, helping to predict how it will behave in different chemical reactions. For instance, DFT can predict the most likely sites for electrophilic or nucleophilic attack.

Molecular Docking: If the target is to develop biologically active compounds, molecular docking can be used to predict how derivatives of this compound might bind to a specific protein or enzyme. nih.govnih.gov This allows for the rational design of molecules with potentially enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a library of synthesized derivatives and their measured activities, QSAR can predict the properties of new, unsynthesized molecules, further streamlining the design process.

These computational approaches allow researchers to prioritize the most promising synthetic targets, saving significant time and resources in the laboratory. nih.gov

Table 4: Predictable Properties of Novel Derivatives via Computational Methods

| Computational Method | Predicted Property | Application |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity indices, bond dissociation energies, UV-Vis spectra | Guiding synthesis, predicting reaction outcomes, understanding photochemical properties. researchgate.net |

| Molecular Dynamics (MD) | Conformational flexibility, binding free energy | Assessing ligand stability in a biological target's active site. |

| ADME Prediction Models | Lipophilicity (logP), solubility, blood-brain barrier penetration | Early-stage assessment of drug-likeness for pharmaceutical applications. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.